molecular formula C9H10N2O B11922079 (R)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one

(R)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11922079
M. Wt: 162.19 g/mol
InChI Key: BEAJCHFCYQOFGS-ZCFIWIBFSA-N
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Description

(R)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one is a chiral bicyclic compound featuring a partially saturated quinoxaline core with a methyl substituent at the 3-position in the R-configuration. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as soluble guanylyl cyclase (sGC) and tubulin . Its synthesis typically involves cyclocondensation of substituted o-phenylenediamines with carbonyl-containing reagents, followed by stereoselective modifications to achieve the R-configuration .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(3R)-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C9H10N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1

InChI Key

BEAJCHFCYQOFGS-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1C(=O)NC2=CC=CC=C2N1

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the hydrogenation of quinoxaline derivatives. One common method is the asymmetric hydrogenation of 2-methylquinoline using chiral cationic ruthenium catalysts. The reaction conditions often include the use of a solvent like ethanol and a hydrogen pressure of around 50 atm at a temperature of 50°C .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The catalysts used are often immobilized on solid supports to facilitate easy separation and reuse.

Types of Reactions:

    Oxidation: ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo oxidation reactions to form quinoxaline-2,3-diones.

    Reduction: The compound can be reduced further to form tetrahydroquinoxalines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Quinoxaline-2,3-diones.

    Reduction: Tetrahydroquinoxalines.

    Substitution: Various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

The methyl group at position 3 in the (R)-enantiomer distinguishes it from other dihydroquinoxalinones. Key analogues and their properties include:

Table 1: Substituent Effects on Physicochemical Properties
Compound Substituents Melting Point (°C) Yield (%) Solubility/Log P Key Reference
(R)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one 3-(R)-Me Not reported Not reported Moderate lipophilicity
3-(4-Chlorophenyl) derivative (3bf) 3-(Z)-[2-(4-ClPh)-2-oxoethylidene] 248–253 51 Low solubility
3-(4-Iodophenyl) derivative (3bg) 3-(Z)-[2-(4-IPh)-2-oxoethylidene] 204–206 49 Low solubility
Dicarboxylic derivative (C4) N4-pyrrole, C6/C7 carboxylic acids N/A 98% purity Improved solubility
1,3,3-Trimethyl derivative 1-Me, 3,3-diMe N/A N/A High log P

Key Observations :

  • Aromatic substituents (e.g., chlorophenyl, iodophenyl) reduce solubility due to increased hydrophobicity, as seen in compounds 3bf and 3bg .
  • Carboxylic acid groups (e.g., in C4) enhance aqueous solubility, making them preferable for drug development .
Soluble Guanylyl Cyclase (sGC) Activation

Dihydroquinoxalinones are explored as sGC activators, which are critical for cardiovascular therapeutics.

  • (R)-3-Methyl derivative: Limited direct data, but structural analogs like 30d (dicarboxylic derivative) show potent sGC activation (EC₅₀ = 4.6–9.6 nM), comparable to clinical candidate BAY 60-2770 .
  • Monocarboxylic derivatives: Exhibit hydrogen bonding with Tyr2 and Arg116 residues, enhancing binding affinity (ΔG = –10.60 kcal/mol for C4) .
  • Methyl vs.
Antitumor Activity

Scaffold-hopping optimizations have identified dihydroquinoxalinones as tubulin polymerization inhibitors:

  • Lead compound 2a : GI₅₀ = 4.6–9.6 nM in cellular assays, similar to paclitaxel .
  • Compound 13d : Combines a quinazolinyl substituent with improved solubility (2.1 mg/mL vs. 1.5 mg/mL for 2a) while maintaining potency .

Key Advantages and Limitations of (R)-3-Methyl Derivative

  • Advantages :
    • Chiral center may enhance target selectivity.
    • Moderate lipophilicity favors bioavailability.
  • Limitations: Lack of polar groups (e.g., carboxylic acids) may reduce binding affinity for sGC. Limited empirical data on biological activity compared to optimized analogues.

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